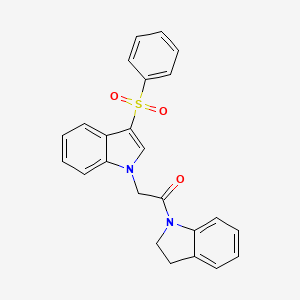

1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone” is a novel selective TRIM24/BRPF1 bromodomain inhibitor . It has been reported by the team of Guangzhou Institute of Biomedicine and Health, Chinese Academy of Sciences . This compound is considered a potential therapeutic target for cancer and other diseases .

Molecular Structure Analysis

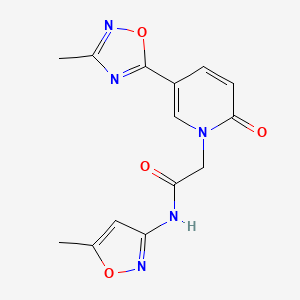

The molecular formula of “1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone” is C10H11NO . The structure is designed to inhibit TRIM24/BRPF1 bromodomains .Scientific Research Applications

TRIM24 Bromodomain Inhibitor

The compound has been reported as a novel TRIM24/BRPF1 bromodomain inhibitor . The representative compound 20l (Y08624) is a new TRIM24/BRPF1 dual inhibitor, with IC 50 values of 0.98 and 1.16 μM, respectively .

Prostate Cancer Treatment

The compound has potential applications in the treatment of prostate cancer . It has been shown to effectively inhibit the proliferation of various AR-positive prostate cancer cell lines . In a 22Rv1 xenograft prostate cancer mouse model, the compound effectively inhibited tumor growth .

Anti-Cancer Drug Development

The compound provides a new lead compound for the development of anti-cancer drugs . It provides an excellent small molecule probe for functional studies targeting the TRIM24 bromodomain .

Study of AR and AR-Regulated Downstream Genes

The compound can inhibit the expression of AR and AR-regulated downstream genes . This makes it a useful tool for studying the role of these genes in cancer.

Study of TRIM24 Protein

The compound can be used to study the TRIM24 protein, which is closely related to the development of prostate cancer . TRIM24 is a potential target for the treatment of prostate cancer .

Resistance to Existing Drugs

The compound may offer a solution to the problem of resistance to existing drugs in the treatment of prostate cancer . The emergence of various mutant forms of the androgen receptor (AR) has led to different degrees of resistance to existing drugs, resulting in a lack of available drugs .

Mechanism of Action

Target of Action

The primary target of the compound 1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is the Tripartite Motif-Containing Protein 24 (TRIM24) . TRIM24, also known as Transcriptional Intermediary Factor 1α (TIF1α), is involved in the transcriptional regulation of various nuclear receptors . The expression level of TRIM24 protein is closely related to the development of prostate cancer, making it a potential target for prostate cancer treatment .

Mode of Action

The compound 1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone acts as a novel selective inhibitor of the TRIM24 bromodomain . It exhibits strong inhibitory activity against the TRIM24 bromodomain (IC50 = 0.98 μM) and good selectivity . The compound effectively inhibits the proliferation of various androgen receptor (AR) positive prostate cancer cells and suppresses the expression of AR and AR-regulated downstream genes .

Biochemical Pathways

The compound 1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone affects the androgen receptor (AR) signaling pathway . By inhibiting the TRIM24 bromodomain, the compound suppresses the transcriptional regulation of AR and its downstream genes, thereby inhibiting the proliferation of AR-positive prostate cancer cells .

Pharmacokinetics

The compound has shown effective tumor growth inhibition (tgi = 53%) in a 22rv1 xenograft model of prostate cancer , suggesting that it has favorable bioavailability and distribution characteristics.

Result of Action

The molecular and cellular effects of the action of 1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone include the inhibition of the proliferation of AR-positive prostate cancer cells and the suppression of the expression of AR and AR-regulated downstream genes . In a 22Rv1 xenograft model of prostate cancer, the compound effectively inhibited tumor growth .

Future Directions

properties

IUPAC Name |

2-[3-(benzenesulfonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S/c27-24(26-15-14-18-8-4-6-12-21(18)26)17-25-16-23(20-11-5-7-13-22(20)25)30(28,29)19-9-2-1-3-10-19/h1-13,16H,14-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYHDXYDGXGVCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2720585.png)

![9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Chloro-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]acetamide](/img/structure/B2720587.png)

![4-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2720594.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2720599.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2720600.png)

![2-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2720604.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2720607.png)